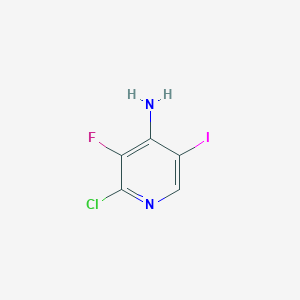

2-Chloro-3-fluoro-5-iodopyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(9)2(8)1-10-5/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXSRTXYRGAHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Iodopyridin 4 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-chloro-3-fluoro-5-iodopyridin-4-amine, the key disconnections involve the carbon-halogen and carbon-nitrogen bonds.

A plausible retrosynthetic pathway is outlined below:

C-I Bond Disconnection: The iodine atom is often introduced in one of the final steps via electrophilic iodination. The amino group at C4 is a strong activating group, directing electrophiles to the ortho (C3 and C5) positions. Given that the C3 position is already occupied, the iodination is expected to occur selectively at the C5 position. This disconnection leads to the precursor 2-chloro-3-fluoropyridin-4-amine (B597810) .

C-N Bond Disconnection: The 4-amino group can be installed through two primary routes. One approach is the reduction of a corresponding nitro group at the C4 position. This points to 2-chloro-3-fluoro-4-nitropyridine as a key intermediate. An alternative is a nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the C4 position, such as a halogen.

C-F and C-Cl Bond Disconnections: The chloro and fluoro groups can be introduced onto the pyridine (B92270) ring at an early stage. A common starting material for such syntheses is a substituted aminopyridine. For instance, 2-chloro-3-aminopyridine could serve as a foundational precursor. The fluorine can be introduced via a Balz-Schiemann type reaction, and the chlorine can be installed through various chlorination methods. This leads back to simpler pyridine derivatives.

This analysis suggests that a forward synthesis could commence from a readily available precursor like 2-chloro-3-aminopyridine, followed by fluorination, nitration, reduction, and finally, iodination.

Targeted Halogenation Strategies

The introduction of three different halogen atoms (Cl, F, I) onto the pyridine ring requires highly regioselective methods.

Regioselective Iodination and Fluorination Approaches

Iodination: The introduction of iodine onto the pyridine ring is typically achieved through electrophilic iodination. The reactivity of the pyridine ring is crucial; electron-rich pyridines are more susceptible to this reaction. The presence of a strong electron-donating group, such as an amine, facilitates this transformation. For the synthesis of the target molecule, the iodination of 2-chloro-3-fluoropyridin-4-amine is the final step. The 4-amino group strongly activates the ring, directing the incoming electrophile.

Common iodinating reagents include iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. acs.orgacs.org The reaction of 4-aminopyridine (B3432731) derivatives with ICl, for example, can lead to regioselective iodination. acs.org

Fluorination: Introducing a fluorine atom onto a pyridine ring can be more challenging. One of the most reliable methods is the Balz-Schiemann reaction . This involves the diazotization of an amino group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For example, 2-chloro-3-aminopyridine can be converted to 2-chloro-3-fluoropyridine (B99640) via this method. google.com More modern approaches might utilize reagents like tert-butyl nitrite (B80452) and copper fluoride (B91410) in a one-pot process. google.com

Chlorination Techniques on Pyridine Derivatives

Chlorination of the pyridine nucleus can be achieved through several methods, depending on the desired regioselectivity and the nature of the starting material. Direct chlorination of pyridine itself requires harsh conditions. A more common strategy involves the chlorination of pyridine-N-oxides, which activates the ring towards electrophilic substitution, followed by deoxygenation.

Alternatively, a hydroxyl group on the pyridine ring (a pyridone) can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.com For example, 2-hydroxy-3-nitropyridine (B160883) derivatives can be converted to their 2-chloro counterparts. chemicalbook.com

Amination Pathways for Pyridine Ring Systems

The introduction of the crucial 4-amino group can be accomplished either through direct methods or by the transformation of a precursor functional group.

Direct Amination Methodologies

Direct amination of a pyridine ring at the C4 position can be achieved through nucleophilic aromatic substitution (SNAr) if a good leaving group (like a halogen) is present at that position. The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, especially when further activated by electron-withdrawing groups.

Another classical method is the Chichibabin reaction , which involves the direct amination of pyridines using sodium amide (NaNH₂). However, this reaction typically proceeds at the C2 or C6 positions and is not suitable for introducing an amino group at C4 unless these positions are blocked.

Reduction of Nitro-precursors to Amine Functionalities

A widely used and reliable two-step method for introducing an amino group is the nitration of the pyridine ring followed by the reduction of the nitro group.

Nitration: The nitration of 2-chloro-3-fluoropyridine would be a key step in this pathway. A mixture of nitric acid and sulfuric acid is commonly used. The directing effects of the existing chloro and fluoro substituents (meta-directing) and the ring nitrogen would influence the position of the incoming nitro group. This would lead to the formation of 2-chloro-3-fluoro-4-nitropyridine. guidechem.com

Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation. wikipedia.org A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgresearchgate.netnih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Fe / HCl or Fe / Acetic Acid | Aqueous or alcoholic solvent, heating | Classical, cost-effective, and widely used in industry. |

| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Effective and mild, but produces tin waste. |

| Catalytic Hydrogenation (H₂, Pd/C) | Pressurized hydrogen, various solvents (e.g., EtOH, EtOAc) | Clean method, but may not be compatible with other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions in some cases. |

By combining these strategic steps—halogenation, nitration, reduction, and a final iodination—a viable synthetic route to this compound can be successfully designed and executed.

Convergent and Divergent Synthetic Routes

The synthesis of polysubstituted pyridines such as this compound can be approached through either a convergent or divergent strategy. A convergent synthesis would involve the coupling of pre-functionalized fragments to form the final product in the later stages, while a divergent approach would focus on building and then sequentially modifying a central pyridine core.

Step-by-Step Construction of the Substituted Pyridine Core

The construction of the 2-chloro-3-fluoro-pyridin-4-amine core, a crucial precursor to the final target compound, can be achieved through several synthetic pathways. These routes typically involve the sequential introduction of the chloro, fluoro, and amino functionalities onto a pyridine ring.

One prominent method begins with the synthesis of 2-chloro-3-fluoropyridine. A common starting material for this is 3-fluoropyridine, which can be chlorinated. Alternatively, 2-chloro-3-aminopyridine can undergo a diazotization reaction followed by fluorination. A patented method describes the use of tert-butyl nitrite and copper(II) fluoride (CuF₂) in an organic solvent to achieve this transformation under mild conditions, with yields reportedly reaching above 60%. nih.gov

Once 2-chloro-3-fluoropyridine is obtained, the subsequent introduction of the 4-amino group is necessary. This can be achieved through a nitration reaction to form 2-chloro-3-fluoro-4-nitropyridine, followed by reduction of the nitro group to an amine.

Another effective strategy involves the use of a protecting group. For instance, (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester serves as a key intermediate. The synthesis of this precursor allows for controlled reactions on the pyridine ring. The final step to obtain 2-chloro-3-fluoropyridin-4-amine is the deprotection of the amine group, which can be accomplished with high efficiency. A common procedure involves treating the carbamate (B1207046) with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This method has been reported to yield the desired product in as high as 94% yield after purification. chemicalbook.com

A divergent approach to synthesizing precursors could start from a more extensively halogenated pyridine. For example, a process for preparing fluorinated pyridines from pentachloropyridine (B147404) has been described, which involves high-temperature reactions with alkali-metal fluorides to yield 3,5-dichloro-2,4,6-trifluoropyridine, which is then treated with ammonia. mdpi.com While not a direct route to the target precursor, this illustrates the principle of building a functionalized core that can be further modified.

Late-Stage Functionalization Strategies

With the 2-chloro-3-fluoropyridin-4-amine core in hand, the introduction of the iodine atom at the 5-position represents a late-stage functionalization. This approach is often favored in medicinal chemistry as it allows for the diversification of complex molecules at a late step in the synthesis.

For instance, the iodination of 2-chloropyridin-4-amine has been achieved using iodine monochloride (ICl) in glacial acetic acid, with potassium acetate (B1210297) as a base. This reaction, however, can lead to a mixture of iodinated products. chemicalbook.com Another general method for the iodination of electron-deficient arenes and heterocycles involves the use of molecular iodine in combination with a silver salt, such as silver sulfate (B86663) or silver acetate, which can activate the iodine. nih.gov The choice of solvent can also play a critical role in directing the regioselectivity of the iodination.

Reaction Conditions and Catalysis in Synthesis

The successful synthesis of this compound and its precursors is highly dependent on the careful control of reaction conditions and, in many cases, the use of catalysts.

Optimization of Reagent Stoichiometry and Solvent Systems

The optimization of reagent stoichiometry is critical for maximizing yield and minimizing side products. In the synthesis of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine, the molar ratio of tert-butyl nitrite and copper(II) fluoride to the aminopyridine is a key parameter to control. nih.gov Similarly, in the deprotection of (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester, the amount of trifluoroacetic acid and the reaction time are optimized to ensure complete removal of the Boc protecting group without degradation of the product. chemicalbook.com

Solvent selection also plays a pivotal role. For the diazotization/fluorination reaction, aprotic solvents are generally preferred. In the iodination step, the choice of solvent can influence the reactivity of the iodinating agent and the regioselectivity of the reaction. For example, the iodination of some aromatic compounds shows different regioselectivity in polar aprotic solvents like acetonitrile (B52724) compared to nonpolar solvents like hexane (B92381). nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of key precursors:

| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| Fluorination | 2-Chloro-3-aminopyridine | tert-Butyl nitrite, CuF₂ | Acetonitrile | 50-55°C | >60% | nih.gov |

| Amination (Deprotection) | (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester | Trifluoroacetic acid | Dichloromethane | Ambient | 94% | chemicalbook.com |

| Iodination (Analogous) | 2-Chloropyridin-4-amine | Iodine monochloride, Potassium acetate | Acetic acid | 70°C | Mixture of isomers | chemicalbook.com |

Role of Transition Metal Catalysis in C-X (X=Halogen) Bond Formation/Cleavage for Precursors

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a significant role in the formation and cleavage of carbon-halogen bonds in the synthesis of pyridine precursors. While the direct synthesis of this compound might not always involve a transition metal catalyst in every step, the synthesis of its precursors often relies on them.

For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-N bonds on pyridine rings. While not directly applicable to the introduction of the halogens in this specific target molecule, the principles of catalytic C-H activation and functionalization are highly relevant. Palladium(II) catalysts have been used for the C-H iodination of various arenes and heterocycles using molecular iodine as the oxidant. nih.gov This approach, often directed by a coordinating group on the substrate, allows for high regioselectivity.

Rhodium and iridium catalysts are also known to catalyze C-H activation and functionalization of pyridines. rsc.org These metals can facilitate the introduction of various functional groups at specific positions on the pyridine ring. While direct catalytic iodination at the 5-position of 2-chloro-3-fluoropyridin-4-amine using these metals is not explicitly documented, the extensive research in this area suggests it as a viable synthetic strategy to explore.

The cleavage of C-X bonds can also be facilitated by transition metal catalysts, for example, in dehalogenation reactions. However, in the context of this synthesis, the focus is primarily on the formation of C-X bonds.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the target compound and its intermediates are crucial for obtaining a product of high purity. A variety of standard laboratory techniques are employed, tailored to the specific properties of the compounds at each stage of the synthesis.

Column Chromatography: This is one of the most common methods for purifying organic compounds. For the precursors of this compound, silica (B1680970) gel column chromatography is frequently used. For example, after the deprotection of the Boc-protected amine, the resulting 2-chloro-3-fluoropyridin-4-amine is purified by column chromatography on an NH₂ silica cartridge, eluting with a gradient of methanol (B129727) in dichloromethane. chemicalbook.com The choice of eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): For more challenging separations, particularly for obtaining very high purity or for separating close-eluting isomers, preparative HPLC is employed. In the synthesis of an iodinated aminopyridine, normal phase preparative HPLC was used to isolate the desired isomer from a mixture of products. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is key; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Extraction and Washing: After a reaction is complete, a workup procedure involving extraction and washing is typically performed to remove inorganic salts and other water-soluble impurities. The reaction mixture is often quenched with an aqueous solution and then extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate before the solvent is removed.

The following table provides an overview of purification techniques used for related compounds:

| Compound Type | Purification Technique | Details |

| Aminopyridines | Column Chromatography | NH₂ silica cartridge with a methanol/dichloromethane gradient. chemicalbook.com |

| Iodinated Pyridines | Preparative HPLC | Normal phase silica column with a hexane/isopropanol (B130326) eluent. chemicalbook.com |

| Solid Pyridine Derivatives | Recrystallization | Choice of solvent is crucial for effective purification. |

| General Intermediates | Extraction and Washing | Use of an organic solvent to extract the product from an aqueous phase. |

Chromatographic Separations (e.g., Flash Column Chromatography, HPLC)

The purification of this compound and its precursors often necessitates the use of sophisticated chromatographic techniques to isolate the target compound from reaction byproducts and unreacted starting materials. The choice of method depends on the scale of the synthesis and the required purity level.

Flash Column Chromatography is a commonly employed method for the purification of halogenated pyridines on a laboratory scale. In the synthesis of structurally similar compounds, such as 2-chloro-3-iodopyridin-4-amine, flash chromatography is utilized to separate the desired product from the crude reaction mixture. chemicalbook.com This technique typically involves using a silica gel stationary phase and a gradient of ethyl acetate in a non-polar solvent like hexane as the mobile phase. chemicalbook.com The polarity of the solvent mixture is gradually increased to elute compounds with different polarities at different times, allowing for effective separation.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is used when a very high degree of purity is required. For instance, in the synthesis of a related isomer, 2-chloro-5-iodopyridin-4-amine, normal phase preparative HPLC was used to isolate the target compound from a mixture of iodinated pyridines. chemicalbook.com This method utilizes a silica column and a mobile phase such as a hexane-isopropanol mixture with a trifluoroacetic acid modifier to achieve fine separation. chemicalbook.com

For other related fluorinated pyridines, specialized cartridges, such as an NH₂ cartridge, have been used for chromatographic purification, employing a mobile phase of methanol in dichloromethane.

Below is an interactive table summarizing common chromatographic conditions used for purifying similar pyridinamine compounds.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexane Gradient | Routine purification of crude reaction mixtures chemicalbook.com |

| Preparative HPLC | SunFire Silica | Hexane/Isopropanol with 0.1% TFA | High-purity isolation of isomers chemicalbook.com |

| Cartridge Chromatography | NH₂ Cartridge | Methanol/Dichloromethane Gradient | Purification of fluorinated precursors |

Recrystallization and Co-crystallization Strategies

Recrystallization is a fundamental technique for the purification of solid compounds. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of purer crystals, while the impurities remain dissolved in the solvent. youtube.com

The key steps in recrystallization include:

Solvent Selection : Choosing a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Dissolution : Dissolving the impure compound in a minimal amount of the hot solvent.

Cooling : Allowing the solution to cool slowly to promote the formation of well-defined crystals.

Filtration : Separating the purified crystals from the mother liquor, typically via vacuum filtration.

Drying : Drying the crystals to remove any residual solvent. libretexts.orgyoutube.com

While specific recrystallization protocols for this compound are not detailed in publicly available literature, this method is a standard procedure for purifying solid organic compounds and would be a primary consideration for its purification.

Co-crystallization is a technique where a target molecule and a "co-former" molecule come together in a specific stoichiometric ratio to form a new crystalline solid. This strategy can be employed to modify the physicochemical properties of a compound, such as solubility or stability, or to aid in purification. There is currently no specific information available in the literature regarding co-crystallization strategies for this compound.

Process Intensification and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scalability to ensure efficiency, safety, and economic viability.

Efficiency Metrics and Atom Economy Analysis

The efficiency of a chemical synthesis is evaluated using several metrics, with percentage yield being the most traditional. However, a more holistic view is provided by assessing the atom economy.

Atom Economy is a concept central to green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.com For a hypothetical synthesis of this compound, an atom economy analysis would involve evaluating each step of the synthetic route. Reactions with high atom economy, such as addition reactions, are preferred over those with low atom economy, like certain substitution or elimination reactions that generate stoichiometric byproducts. primescholars.com

The table below illustrates how atom economy is calculated for a generic substitution reaction.

| Reactant A (MW) | Reactant B (MW) | Desired Product C (MW) | Byproduct D (MW) | % Atom Economy for C |

| 100 g/mol | 80 g/mol | 150 g/mol | 30 g/mol | (150 / (100 + 80)) * 100 = 83.3% |

Green Chemistry Principles in Synthetic Design

The synthesis of complex molecules like this compound can be designed to be more environmentally benign by adhering to the principles of green chemistry.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention : Designing synthetic pathways that minimize the generation of waste.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. primescholars.com

Use of Safer Solvents and Auxiliaries : Selecting solvents that are less toxic and have a lower environmental impact.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalytic Reagents : Employing catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate more waste.

Reactivity and Advanced Transformations of 2 Chloro 3 Fluoro 5 Iodopyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the electron-deficient pyridine ring of 2-chloro-3-fluoro-5-iodopyridin-4-amine. The presence of multiple halogen substituents provides several potential sites for nucleophilic attack, with the outcome governed by the interplay of electronic and steric factors.

Displacement of Halogen Atoms by Diverse Nucleophiles

The halogen atoms on the pyridine ring serve as effective leaving groups in SNAr reactions, enabling the introduction of a wide array of functional groups through displacement by various nucleophiles. smolecule.com The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the general reactivity order being F > Cl > Br > I when the second step of the SNAr mechanism is rate-determining. sci-hub.se However, for some nucleophiles, a charge-controlled reaction may occur where the most electronegative halogen (fluorine) induces a highly electrophilic center, leading to its preferential displacement. sci-hub.se

The amino group at the 4-position and the fluorine at the 3-position have an electron-withdrawing effect that activates the pyridine ring towards nucleophilic attack. This allows for reactions with a variety of nucleophiles, including but not limited to:

O-Nucleophiles: Alkoxides and phenoxides can displace a halogen to form ether linkages.

N-Nucleophiles: Amines, both primary and secondary, can react to form substituted aminopyridines.

S-Nucleophiles: Thiolates can be employed to introduce thioether moieties.

C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

Regioselectivity and Electronic Effects of Multiple Halogen Substituents

The regioselectivity of SNAr reactions on polyhalogenated pyridines like this compound is a complex issue determined by the electronic properties of the substituents and the positions they occupy on the ring. wuxiapptec.comwuxibiology.com In general, pyridines readily undergo SNAr, with reactivity typically higher at the C-4 position than at the C-2 or C-6 positions, while the C-3 and C-5 positions are much less reactive. baranlab.org

For this compound, the situation is nuanced by the presence of three different halogens. The fluorine atom at the 3-position has a strong electron-withdrawing inductive effect, which enhances the electron-deficient nature of the pyridine ring and increases its susceptibility to nucleophilic attack, particularly at the adjacent chlorine-bearing carbon. The relative reactivity of the C-Cl versus the C-I bond towards nucleophilic displacement is a key consideration. While iodine is generally a better leaving group than chlorine in many substitution reactions, the electronic activation provided by the adjacent fluorine and the amino group can significantly influence the site of attack.

Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be valuable in predicting the regioselectivity of SNAr reactions on polyhalogenated heterocycles. wuxibiology.com These analyses help to identify the most electrophilic sites on the aromatic ring and thus the most likely positions for nucleophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The different carbon-halogen bonds in this compound exhibit differential reactivity in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, which is related to the decreasing strength of the C-X bond. nih.gov This predictable selectivity enables the targeted formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, the highly reactive C-I bond at the 5-position is the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of aryl, heteroaryl, vinyl, or alkyl groups at this position, while leaving the C-Cl bond intact for potential subsequent transformations. nih.gov

A typical Suzuki-Miyaura reaction would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Na₂CO₃. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 5-Aryl-2-chloro-3-fluoropyridin-4-amine |

This table represents a generalized reaction scheme. Specific conditions may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur selectively at the C-I bond. This allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The reaction is typically carried out using a palladium catalyst with a specialized phosphine ligand and a strong base.

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Ligand | Base | Product |

| This compound | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(2-Chloro-3-fluoro-5-iodopyridin-4-yl)-N,N-R¹R²-amine |

This table represents a generalized reaction scheme. Specific conditions may vary.

Sonogashira and Stille Couplings for Alkynylation and Stannylation

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The C-I bond of this compound is the most reactive site for Sonogashira coupling, enabling the introduction of an alkynyl group at the 5-position. soton.ac.uk This reaction is valuable for the synthesis of acetylenic pyridine derivatives.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org Again, the C-I bond is the preferred site for this transformation. This allows for the introduction of various sp²-hybridized groups, such as vinyl and aryl moieties, at the 5-position of the pyridine ring.

Table 3: Representative Sonogashira and Stille Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst(s) | Product |

| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI | 5-Alkynyl-2-chloro-3-fluoropyridin-4-amine |

| Stille | This compound | Organostannane | Pd(PPh₃)₄ | 5-Substituted-2-chloro-3-fluoropyridin-4-amine |

This table represents generalized reaction schemes. Specific conditions may vary.

Direct Arylation and Heteroarylation Reactions

The presence of a carbon-iodine bond at the C-5 position makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. The relative reactivity of carbon-halogen bonds in such transformations typically follows the order C-I > C-Br > C-Cl, allowing for selective functionalization at the C-5 position while leaving the C-2 chloro substituent intact. This selective reactivity is crucial for the sequential construction of complex molecular architectures.

Commonly employed cross-coupling reactions for this substrate include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or their esters provides a powerful method for the formation of C-C bonds. wikipedia.orglibretexts.org

Stille Coupling: This reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide variety of functional groups. nrochemistry.comwikipedia.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the synthesis of arylalkynes. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with various amines, a key transformation in medicinal chemistry. lookchem.comwikipedia.org

The reaction conditions for these transformations are generally mild and can be tailored to the specific substrates involved. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, the use of bulky electron-rich phosphine ligands often enhances the efficiency of the catalytic cycle.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 5-Aryl-2-chloro-3-fluoropyridin-4-amine |

| Stille | Ar-Sn(n-Bu)₃ | Pd(PPh₃)₄ | LiCl (additive) | 5-Aryl-2-chloro-3-fluoropyridin-4-amine |

| Sonogashira | RC≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | 2-Chloro-3-fluoro-5-(alkynyl)pyridin-4-amine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | 2-Chloro-3-fluoro-N-aryl-pyridin-4,5-diamine |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-deficient nature of the heterocycle, which is caused by the electronegative nitrogen atom. nih.govwikipedia.org This deactivation is further intensified by the presence of three electron-withdrawing halogen substituents (chloro, fluoro, iodo) in this compound.

However, the C-4 amino group is a powerful activating group and is ortho-, para-directing. In this molecule, the positions ortho to the amine are C-3 and C-5, and the para position is C-6 (relative to the amino group, though this is the C-2 position of the pyridine ring). The directing effects of the substituents are therefore in conflict:

Amino group (activating): Directs to C-3 and C-5.

Halogens (deactivating, ortho-, para-directing): The C-2 chloro and C-3 fluoro groups would direct towards C-5, while the C-5 iodo group would direct to C-3.

Given the strong activating and directing effect of the amino group, any potential electrophilic substitution would be expected to occur at the C-6 position, which is not sterically hindered and is electronically activated by the amino group through resonance. However, the cumulative deactivating effect of the three halogens and the pyridine nitrogen makes such reactions extremely challenging, likely requiring harsh conditions that may lead to decomposition. chemrxiv.org

Mechanistic Studies of Electrophilic Attack on Halogenated Pyridines

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. For halogenated pyridines, the electron-withdrawing inductive effect of the halogens and the nitrogen atom significantly raises the activation energy for the formation of the sigma complex, thus slowing down the reaction. nih.govchemrxiv.org

Protonation or coordination of a Lewis acid to the pyridine nitrogen further deactivates the ring towards electrophilic attack. wikipedia.org Computational studies on halogenated pyridines confirm that the π-nucleophilicity is greatly reduced, making them electronically mismatched for reactions with electrophiles. chemrxiv.org

To overcome these challenges, alternative strategies for functionalization have been developed. One such method involves the temporary transformation of the pyridine ring into a more reactive intermediate. For example, the Zincke reaction converts pyridines into reactive azatriene intermediates ("Zincke imines"), which can undergo regioselective halogenation under mild conditions before ring-closing to regenerate the aromatic pyridine core. chemrxiv.org This multi-step sequence bypasses the high-energy barrier of direct electrophilic attack on the deactivated pyridine ring.

Functional Group Interconversions of the Amino Moiety

The primary amino group at the C-4 position is a key site for further molecular diversification. It can readily undergo a range of functional group interconversions typical of aromatic amines.

N-Alkylation and N-Acylation Reactions

As a nucleophile, the 4-amino group can react with electrophiles such as alkyl halides or acylating agents.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base can introduce one or two alkyl groups onto the nitrogen atom. This reaction proceeds via an SN2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be controlled by stoichiometry and reaction conditions.

N-Acylation: The amino group reacts readily with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding amides. This reaction is often carried out in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. N-acylation is a robust and high-yielding transformation.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | 2-Chloro-3-fluoro-5-iodo-N-alkylpyridin-4-amine |

| N-Acylation | RCOCl or (RCO)₂O | N-(2-Chloro-3-fluoro-5-iodopyridin-4-yl)acetamide |

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). rsc.orgoaji.netorganic-chemistry.org The resulting pyridine-4-diazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas).

This intermediate is generally not isolated and is used directly in subsequent reactions to introduce a wide variety of substituents onto the pyridine ring at the C-4 position. masterorganicchemistry.com

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuX, where X = Cl, Br, CN) allows for the introduction of chloro, bromo, and cyano groups, respectively. wikipedia.orgbyjus.comnih.gov

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (formed by adding HBF₄ to the diazotization mixture) introduces a fluorine atom.

Hydrolysis: Gently warming the acidic solution of the diazonium salt results in its replacement by a hydroxyl group, forming the corresponding pyridin-4-ol derivative. rsc.org

Deamination: Reduction with hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom.

These transformations provide a powerful synthetic route to 4-substituted-2-chloro-3-fluoro-5-iodopyridines, which are not readily accessible through other methods.

Oxidation and Reduction Pathways

The functional groups on this compound offer pathways for both oxidation and reduction reactions.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. This is typically achieved by treating the pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid, or with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgscripps.edu The resulting pyridine N-oxide exhibits altered reactivity; for example, it can facilitate nucleophilic substitution at the C-2 and C-6 positions. researchgate.net The presence of the electron-donating amino group facilitates this oxidation, while the electron-withdrawing halogens may make it slightly more difficult compared to unsubstituted pyridine.

Reduction: Reductive dehalogenation can be achieved under various conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can often remove halogens, with the C-I bond being the most susceptible to cleavage, followed by C-Cl. The specific conditions (catalyst, solvent, pressure, additives) determine the selectivity of the dehalogenation. Treatment with reducing agents like zinc dust in an acidic or basic aqueous medium can also effect dehalogenation. oregonstate.edu Complete reduction of the pyridine ring itself (hydrogenation) requires more forcing conditions, such as high-pressure hydrogen with catalysts like rhodium or ruthenium.

Selective Oxidation of the Pyridine Nitrogen

The pyridine nitrogen in this compound can undergo selective oxidation to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, potentially influencing the reactivity of the other substituents and enabling further functionalization.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of the nitrogen atom without affecting the sensitive halogen and amino groups. The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. mdpi.com

The formation of the N-oxide introduces an oxygen atom that can participate in hydrogen bonding and alter the steric and electronic environment of the molecule. This modification can be a strategic step in a multi-step synthesis to modulate reactivity for subsequent reactions.

| Oxidizing Agent | Typical Solvent | Temperature Range | Potential Outcome |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 °C to room temperature | Formation of this compound N-oxide |

| Hydrogen Peroxide (in acetic acid) | Acetic Acid | Room temperature to gentle heating | Formation of this compound N-oxide |

Reductive Transformations of Halogen or Amine Groups

The presence of multiple reducible functional groups—chloro, iodo, and amino—on the pyridine ring of this compound allows for various reductive transformations. The selectivity of these reductions is highly dependent on the choice of reducing agent and reaction conditions.

Reductive Dehalogenation:

Selective removal of a halogen atom is a valuable transformation. In polyhalogenated pyridines, the iodine atom is generally the most susceptible to reduction due to the weaker carbon-iodine bond compared to the carbon-chlorine and carbon-fluorine bonds. Catalytic hydrogenation is a common method for dehalogenation. For instance, using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate, can facilitate the selective removal of the iodine atom.

The selective deiodination would yield 2-chloro-3-fluoropyridin-4-amine (B597810), a valuable intermediate in its own right. More forceful conditions could potentially lead to the reduction of the chlorine atom as well, although the carbon-fluorine bond is typically resistant to such reductions.

Reduction of the Amine Group and Pyridine Ring:

While the dehalogenation of the aryl halides is a common transformation, the reduction of the amino group or the entire pyridine ring requires more specific and often harsher conditions. Catalytic hydrogenation of pyridines to piperidines is a well-established process, often requiring high pressures of hydrogen and catalysts such as rhodium, ruthenium, or platinum. google.com

Under such conditions, it is likely that the halogen substituents would also be reduced. For instance, complete hydrogenation of this compound would be expected to yield 3-fluoropiperidin-4-amine, with the removal of both chlorine and iodine atoms. The specific outcome and selectivity would depend heavily on the catalyst, solvent, temperature, and hydrogen pressure.

Transfer hydrogenation offers a milder alternative to high-pressure hydrogenation for the reduction of N-heterocycles. rsc.orgmdpi.comresearchgate.net Reagents like formic acid or isopropanol (B130326) in the presence of a suitable catalyst can effect the reduction of the pyridine ring.

| Transformation | Typical Reagents and Conditions | Expected Major Product |

|---|---|---|

| Selective Reductive Deiodination | H₂, Pd/C, in a solvent like ethanol (B145695) or methanol (B129727), at room temperature and atmospheric pressure. | 2-Chloro-3-fluoropyridin-4-amine |

| Reductive Dechlorination and Deiodination | H₂, Pd/C, potentially at elevated temperature and pressure. | 3-Fluoropyridin-4-amine |

| Pyridine Ring Hydrogenation | H₂ (high pressure), Rh/C or PtO₂, in an acidic medium. | 3-Fluoropiperidin-4-amine |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 3 Fluoro 5 Iodopyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 2-Chloro-3-fluoro-5-iodopyridin-4-amine, a comprehensive suite of NMR experiments, including 1H, 13C, 19F, and various 2D techniques, is employed to fully assign the structure.

The proton (¹H) NMR spectrum provides information on the number and environment of hydrogen atoms in a molecule. For this compound, the pyridine (B92270) ring contains only a single proton. Experimental data from patent literature reports a straightforward ¹H NMR spectrum. google.comgoogle.com The lone proton at the C6 position of the ring appears as a singlet at approximately 8.06 ppm when measured in methanol-d4. google.comgoogle.com The observation of a singlet is consistent with the structure, as there are no adjacent protons to cause spin-spin coupling.

The carbon-13 (¹³C) NMR spectrum, while not explicitly reported in the available literature, can be predicted based on the molecular structure. The molecule has five distinct carbon atoms in the pyridine ring, and thus five signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the various substituents: the electron-withdrawing nitrogen atom, the amino group, and the three different halogen atoms (F, Cl, I). The carbon atom bonded to fluorine (C3) would be expected to show a large coupling constant (¹JC-F). The predicted chemical shifts are essential for confirming the substitution pattern on the pyridine ring.

Interactive Table 1: Experimental ¹H and Predicted ¹³C NMR Data for this compound (Note: ¹³C NMR data is predictive and based on established principles of spectroscopy.)

| Atom Position | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Data Source |

| H-6 | ¹H | 8.06 | Singlet (s) | N/A | Experimental google.comgoogle.com |

| C-2 | ¹³C | ~145-150 | Singlet | N/A | Predicted |

| C-3 | ¹³C | ~140-145 | Doublet (d) | ¹JC-F ≈ 240-260 Hz | Predicted |

| C-4 | ¹³C | ~148-153 | Singlet | N/A | Predicted |

| C-5 | ¹³C | ~80-85 | Singlet | N/A | Predicted |

| C-6 | ¹³C | ~140-145 | Singlet | N/A | Predicted |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C3 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom, which is influenced by the adjacent chloro, amino, and iodo substituents. Furthermore, this fluorine signal would likely exhibit coupling to the C3 carbon, which could be observed in the ¹³C spectrum, providing further confirmation of the F-C bond.

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. In the case of this compound, which has only one isolated proton on the aromatic ring, no cross-peaks would be observed in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC experiment would show a correlation peak between the signal of the H6 proton (~8.06 ppm) and the signal of the C6 carbon, definitively assigning the C6 resonance in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space. A NOESY experiment could reveal a spatial correlation between the protons of the C4-amine group and the H6 proton, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound (C₅H₃ClFIN₂), the calculated monoisotopic mass is 272.9014 g/mol . Experimental low-resolution Liquid Chromatography-Mass Spectrometry (LCMS) data shows a protonated molecular ion peak [M+H]⁺ at m/z 273, which is consistent with the expected molecular weight. google.comgoogle.com An HRMS analysis would be expected to confirm the exact mass to within a few parts per million, providing strong evidence for the compound's elemental composition.

Interactive Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Data Source |

| Molecular Formula | C₅H₃ClFIN₂ | Calculated |

| Molecular Weight | 272.45 g/mol | Calculated |

| Monoisotopic Mass | 272.9014 u | Calculated |

| Experimental [M+H]⁺ (LCMS) | 273 m/z | Experimental google.comgoogle.com |

| Predicted Exact Mass [M+H]⁺ (HRMS) | 273.9092 u | Predicted |

Analysis of the fragmentation pattern in a mass spectrum provides a "fingerprint" that can help confirm a molecule's structure. While detailed experimental fragmentation data is not available, a predicted pattern for this compound under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses of the halogen substituents. Key predicted fragmentation pathways would include:

Loss of an iodine radical (•I), which is often a facile fragmentation due to the relative weakness of the C-I bond.

Subsequent or alternative loss of a chlorine radical (•Cl).

Elimination of small neutral molecules such as hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pathway for aromatic nitrogen heterocycles.

Observing these specific losses would provide strong corroborating evidence for the presence and location of the various substituents on the pyridine core.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes.

Characteristic Vibrational Modes of Halogenated Pyridinamines

The vibrational spectrum of a molecule is a unique fingerprint determined by the masses of its atoms and the forces of the bonds connecting them. For halogenated pyridinamines, the spectra are typically complex, with contributions from the pyridine ring, the amine group, and the carbon-halogen bonds.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes, including ring stretching, ring breathing, and in-plane and out-of-plane bending. The ring stretching vibrations are generally observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often a strong band in the Raman spectrum and is typically found around 1000-1050 cm⁻¹. nih.govacs.org

Amine Group Vibrations: The amino group (-NH₂) gives rise to distinct vibrational modes. The asymmetric and symmetric N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ range. tsijournals.com The NH₂ scissoring (bending) mode typically appears around 1650-1600 cm⁻¹. tsijournals.com Wagging and twisting modes of the amino group are also expected at lower frequencies.

Carbon-Halogen Vibrations: The carbon-halogen stretching vibrations are highly dependent on the mass of the halogen atom. The C-F stretching vibration is expected at higher wavenumbers, typically in the 1300-1000 cm⁻¹ region. The C-Cl stretching mode is found at lower frequencies, generally in the 850-550 cm⁻¹ range. libretexts.org Due to the heavier iodine atom, the C-I stretching vibration is expected at even lower frequencies, typically between 600 and 500 cm⁻¹. libretexts.org

A theoretical FT-IR and Raman spectra for this compound would be expected to display a combination of these characteristic modes, with the precise frequencies influenced by the electronic effects of the various substituents.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3500-3300 |

| Amine (-NH₂) | Scissoring (Bending) | 1650-1600 |

| Pyridine Ring | Ring Stretching | 1600-1400 |

| C-F | Stretching | 1300-1000 |

| Pyridine Ring | Ring Breathing | 1000-1050 |

| C-Cl | Stretching | 850-550 |

| C-I | Stretching | 600-500 |

Correlation with Molecular Symmetry and Functional Groups

The molecular symmetry of this compound, or lack thereof, plays a crucial role in determining the activity of its vibrational modes in FT-IR and Raman spectroscopy. With its varied substituents, it is unlikely to possess high symmetry. For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a mode to be Raman active, there must be a change in the polarizability of the molecule. researchgate.net For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa. However, for a molecule with low or no symmetry, like the one , most, if not all, vibrational modes are expected to be both IR and Raman active. researchgate.netnih.gov

The electronic nature of the functional groups significantly influences the vibrational frequencies. The electron-withdrawing nature of the halogen atoms (F, Cl, I) and the electron-donating nature of the amino group will affect the electron density distribution within the pyridine ring, thereby altering the force constants of the ring's bonds and shifting the frequencies of the ring's vibrational modes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound is publicly available, we can predict its key structural features based on data from related compounds.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

Based on crystallographic data of similar halogenated pyridines, the following bond lengths and angles can be anticipated for this compound:

C-C and C-N bonds within the pyridine ring are expected to have lengths intermediate between typical single and double bonds, characteristic of an aromatic system. researchgate.net

C-N bond of the amine group is expected to be a single bond.

C-halogen bond lengths will increase with the size of the halogen atom: C-F < C-Cl < C-I. psu.edu

Bond angles within the pyridine ring are expected to be close to 120°, typical for an sp² hybridized carbon atom in a hexagonal ring, though some distortion is expected due to the different substituents. iucr.orgresearchgate.net

A hypothetical data table of expected bond lengths and angles is presented below, based on typical values from related structures.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | ~120 |

| C-N (ring) | 1.33 - 1.35 | C-N-C (ring) | ~118 |

| C-NH₂ | ~1.37 | C-C-N (amine) | ~120 |

| C-F | ~1.35 | ||

| C-Cl | ~1.74 | ||

| C-I | ~2.10 |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound will be arranged in a specific crystal lattice, stabilized by various intermolecular interactions. mdpi.com The nature and strength of these interactions dictate the crystal packing.

Halogen Bonding: Halogen atoms, particularly iodine and to a lesser extent chlorine, can act as electrophilic "σ-hole" donors and participate in halogen bonds with Lewis basic sites, such as the nitrogen atom of a neighboring pyridine ring or the amino group. dntb.gov.uanih.gov These interactions can be highly directional and play a significant role in the crystal engineering of such compounds. researchgate.net

π-π Stacking: The electron-deficient nature of the halogenated pyridine ring can promote π-π stacking interactions with adjacent rings. These interactions are a common feature in the crystal packing of aromatic molecules. acs.org

The interplay of these interactions will lead to a specific three-dimensional packing motif, which could involve layered structures or more complex networks.

Hydrogen Bonding Networks Involving the Amine Group

The amino group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. nih.gov This will lead to the formation of extensive hydrogen bonding networks in the crystal structure. mdpi.com

N-H···N Hydrogen Bonds: The hydrogen atoms of the amino group can form strong hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule. researchgate.net

N-H···Halogen Hydrogen Bonds: Weaker hydrogen bonds may also form between the amino hydrogens and the halogen atoms of adjacent molecules.

These hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or sheets of molecules. researchgate.netnih.gov The specific pattern of hydrogen bonding will depend on the steric and electronic influences of the halogen substituents. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 3 Fluoro 5 Iodopyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These theoretical methods can predict various properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmostwiedzy.pl A DFT analysis of 2-Chloro-3-fluoro-5-iodopyridin-4-amine would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties. mostwiedzy.pl For this compound, these calculations could be used to obtain precise values for its ionization potential, electron affinity, and polarizability, offering a deeper understanding of its electronic behavior.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Torsional Barriers and Stable Conformations

For a molecule with a rotatable group like the amine group in this compound, computational methods can be used to calculate the energy changes associated with the rotation around the C-N bond. This would reveal the torsional barriers and identify the most stable (lowest energy) conformations of the molecule. Understanding the preferred conformation is essential for predicting how the molecule might interact with other molecules, such as in a biological receptor site.

Intramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The presence of multiple halogen atoms (chlorine, fluorine, iodine) and an amine group in this compound suggests the possibility of intramolecular interactions. Halogen bonding, a noncovalent interaction involving a region of positive electrostatic potential on a halogen atom (the σ-hole), could occur between the iodine or chlorine and the nitrogen of the pyridine (B92270) ring or the amine group. mdpi.comd-nb.info Similarly, intramolecular hydrogen bonding could exist between the amine group's hydrogen atoms and the adjacent fluorine or the pyridine nitrogen. Computational studies would be able to identify and quantify the strength of these interactions, which can significantly influence the molecule's conformation and stability.

Prediction of Spectroscopic Parameters

Computational chemistry can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming the molecule's structure. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative.

For example, DFT calculations can predict the chemical shifts of the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, which would aid in the assignment of peaks in an experimental NMR spectrum. unifi.it Similarly, the vibrational frequencies from a computed IR spectrum could be correlated with the stretching and bending modes of the various functional groups in the molecule. researchgate.net Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the absorption bands in a UV-Vis spectrum. researchgate.net

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict chemical shifts (δ) and spin-spin coupling constants (J).

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such predictions. These calculations would provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, an accurate, optimized geometry of the molecule is a prerequisite for reliable NMR predictions. The presence of heavy atoms like iodine may also necessitate the inclusion of relativistic effects for higher accuracy.

The calculated coupling constants (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) provide crucial information about the connectivity and spatial relationships between atoms. For instance, the magnitude of the J-coupling between the fluorine atom and the adjacent ring protons and carbons can be predicted, offering insights into the electronic structure of the pyridine ring.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational outputs for similar structures and are for illustrative purposes.)

| Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150.2 |

| C-3 | 145.8 (d, J=240 Hz) |

| C-4 | 148.5 |

| C-5 | 85.7 |

| C-6 | 142.1 |

| H-6 | 8.15 (s) |

| NH₂ | 5.60 (br s) |

This table is interactive. You can sort the data by clicking on the column headers.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. researchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which, when diagonalized, yields the harmonic vibrational frequencies.

For this compound, a frequency calculation at the B3LYP/6-311+G(d,p) level of theory, for instance, would yield a set of vibrational modes. nih.gov These modes can be visualized to understand the nature of the atomic motions, such as C-H stretching, C-N stretching, ring breathing modes, and vibrations involving the halogen substituents.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental spectra. nih.gov The simulated IR and Raman spectra can then be directly compared with experimental data to aid in the assignment of observed spectral bands.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3450 | 25.5 | N-H asymmetric stretch |

| 3350 | 20.1 | N-H symmetric stretch |

| 1620 | 45.8 | C=C/C=N ring stretch |

| 1580 | 38.2 | NH₂ scissoring |

| 1310 | 55.3 | C-N stretch |

| 1050 | 62.1 | C-F stretch |

| 780 | 48.9 | C-Cl stretch |

| 550 | 30.7 | C-I stretch |

This table is interactive. You can sort the data by clicking on the column headers.

UV-Vis Absorption and Emission Property Predictions

The electronic absorption and emission properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. mdpi.com These calculations also provide information about the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and which molecular orbitals are involved.

The choice of functional and basis set is crucial for accurate predictions of UV-Vis spectra. Functionals such as CAM-B3LYP and PBE0 are often used for this purpose. Solvation effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent. youtube.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol (B145695) (Note: These are hypothetical values for illustrative purposes.)

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 295 | 0.45 | HOMO → LUMO (π→π) |

| 250 | 0.21 | HOMO-1 → LUMO (π→π) |

| 220 | 0.15 | HOMO → LUMO+1 (π→π*) |

This table is interactive. You can sort the data by clicking on the column headers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. acs.org For this compound, which has multiple reactive sites, theoretical calculations can provide a deeper understanding of its chemical behavior.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the kinetic feasibility of a particular reaction pathway. For instance, in a nucleophilic aromatic substitution reaction involving this compound, the activation energies for substitution at the 2-chloro and 5-iodo positions could be calculated to predict which is more kinetically favorable.

Rationalization of Regioselectivity and Reaction Pathways

The substitution pattern on the pyridine ring of this compound—with electron-withdrawing halogens and an electron-donating amino group—leads to complex regioselectivity in its reactions. DFT calculations can be used to rationalize and predict the outcome of such reactions. researchgate.net

By calculating the energies of all possible intermediates and transition states for different reaction pathways, the most favorable pathway can be identified. For example, in an electrophilic aromatic substitution, the site of attack (e.g., the carbon atom at position 6) can be predicted by comparing the activation energies for attack at all possible positions. Factors influencing regioselectivity, such as steric hindrance and electronic effects, can be quantified and analyzed through these computational models. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation, and transport properties.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. nih.gov This would involve placing the molecule in a box of solvent molecules and simulating their movements over a period of nanoseconds or longer.

Such simulations can reveal information about the solvation shell around the molecule, including the nature and strength of intermolecular interactions like hydrogen bonding between the amino group and solvent molecules. It can also provide insights into the conformational flexibility of the molecule and how its dynamics are influenced by the surrounding environment. This information is crucial for understanding its behavior in solution-phase reactions and biological systems. rsc.org

Applications of 2 Chloro 3 Fluoro 5 Iodopyridin 4 Amine in Advanced Chemical Research

Building Block in Complex Organic Synthesis

2-Chloro-3-fluoro-5-iodopyridin-4-amine is a strategically functionalized pyridine (B92270) derivative that serves as a valuable building block in the field of complex organic synthesis. Its unique arrangement of chloro, fluoro, iodo, and amine substituents on the pyridine ring allows for a range of selective chemical transformations, making it a key intermediate in the construction of intricate molecular architectures, particularly in pharmaceutical research.

The synthesis of this key intermediate can be achieved through the direct iodination of its precursor. In a documented synthetic route, 2-chloro-3-fluoropyridin-4-amine (B597810) is treated with N-iodosuccinimide (NIS) to introduce the iodine atom at the 5-position of the pyridine ring, yielding this compound. googleapis.comgoogle.com This transformation highlights its accessibility from less complex starting materials.

The reactivity of the compound is characterized by the distinct properties of its halogen substituents. The iodine and chlorine atoms can participate in various cross-coupling and substitution reactions, while the fluorine atom and amino group influence the electronic properties and reactivity of the molecule. This multi-functional nature allows chemists to perform sequential and site-selective reactions to build up molecular complexity.

Synthesis of Novel Heterocyclic Systems

The primary documented application of this compound is as a crucial intermediate in the synthesis of novel and complex heterocyclic compounds, specifically those developed as KRAS inhibitors for potential cancer therapy. google.comgoogle.comgoogle.com The compound's structure is incorporated into the core of these advanced molecules.

A key reaction demonstrating its utility is the palladium-catalyzed cyanation of the iodo group. In a typical procedure, this compound is reacted with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). google.comachemblock.com This reaction selectively replaces the iodine atom with a nitrile (cyano) group, a versatile functional group that can be further elaborated into other functionalities, leading to the formation of more complex heterocyclic systems. google.comachemblock.com This specific transformation is a critical step in the multi-step synthesis of certain KRAS G12C and G12D inhibitors. google.comachemblock.com

| Reactant | Reagent(s) | Catalyst | Product of Transformation | Application Context |

| 2-chloro-3-fluoropyridin-4-amine | N-Iodosuccinimide (NIS), p-toluenesulfonic acid monohydrate | - | This compound | Intermediate Synthesis google.com |

| This compound | Zinc Cyanide (Zn(CN)₂) | Tetrakis(triphenylphosphine)palladium(0) | 4-amino-2-chloro-3-fluoropyridine-5-carbonitrile | Synthesis of KRAS Inhibitors google.comachemblock.com |

Creation of Multifunctional Scaffolds

Detailed research findings specifically describing the application of this compound in the creation of multifunctional scaffolds are not available in the reviewed scientific literature.

Precursor for Advanced Materials

No specific research findings or detailed applications of this compound as a precursor for advanced materials were identified in the available literature.

Organic Electronics Components (e.g., OLEDs, OFETs)

There is no available information in the scientific literature detailing the use of this compound in the development of organic electronics components such as OLEDs or OFETs.

Polymer Chemistry and Polymer Property Modification

Information regarding the application of this compound in polymer chemistry or for the modification of polymer properties could not be found in the reviewed sources.

Photoactive and Optoelectronic Materials

There are no documented instances in the available research of this compound being used in the synthesis or development of photoactive and optoelectronic materials.

Ligand Design in Organometallic and Coordination Chemistry

The unique electronic and structural features of this compound make it a compelling candidate for ligand design in the fields of organometallic and coordination chemistry. The presence of the pyridine nitrogen and the exocyclic amine group provides two potential coordination sites for metal centers.

Synthesis of Metal Complexes with Pyridinamine Ligands